2-Hydroxymethyl-4-(3-methoxypropoxy)pyridine
Description
Properties
IUPAC Name |
[4-(3-methoxypropoxy)pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-13-5-2-6-14-10-3-4-11-9(7-10)8-12/h3-4,7,12H,2,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNZNYOZVYKOFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=CC(=NC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569437 | |
| Record name | [4-(3-Methoxypropoxy)pyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117992-97-9 | |
| Record name | [4-(3-Methoxypropoxy)pyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Eplerenone is synthesized through a multi-step process starting from pregnenoloneThe reaction conditions typically involve the use of organic solvents such as dichloromethane and acetonitrile .
Industrial Production Methods
Industrial production of eplerenone involves large-scale synthesis using similar reaction conditions as in the laboratory synthesis. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Eplerenone undergoes several types of chemical reactions, including:
Oxidation: Eplerenone can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the epoxy group or the lactone ring.
Substitution: Substitution reactions can occur at various positions on the steroid backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various oxidized and reduced metabolites of eplerenone. These metabolites are often inactive and are excreted from the body .
Scientific Research Applications
Medicinal Chemistry
2-Hydroxymethyl-4-(3-methoxypropoxy)pyridine has been investigated for its potential as a pharmaceutical agent. Its structural similarity to other pyridine derivatives suggests it may exhibit biological activity, particularly in the treatment of gastrointestinal disorders.
Case Study: Anti-Ulcer Activity
Research has indicated that pyridine derivatives can inhibit gastric acid secretion, making them potential candidates for treating peptic ulcers. A patent (US5045552A) describes a class of pyridine compounds that includes this compound, which showed promising results in inhibiting the H-K-ATPase enzyme, crucial for gastric acid secretion. In animal models, the compound demonstrated a significant reduction in acid secretion compared to controls, suggesting its efficacy as an anti-ulcer agent .
Synthesis of Pharmaceutical Intermediates
This compound serves as an important intermediate in the synthesis of other bioactive molecules. Specifically, it is utilized in the preparation of benzimidazole derivatives, which are known for their therapeutic properties.
Table: Synthesis Applications
| Intermediate Compound | Application |
|---|---|
| 2-[(4-Alkoxypyrid-2-yl)methylthio]benzimidazoles | Antacid formulations |
| Rabeprazole Sodium | Proton pump inhibitor |
The synthesis pathway often involves the reaction of this compound with thioether reagents to yield potent pharmaceutical agents .
Research Applications
The compound has been utilized in various research settings to explore its pharmacological properties and mechanisms of action.
Mechanism of Action Studies
Studies have focused on how this compound interacts with biological targets at the molecular level. Its binding affinity to specific receptors involved in gastrointestinal function has been a key area of investigation.
Industrial Applications
In addition to medicinal uses, this compound has potential applications in the development of new materials and chemical processes due to its unique chemical structure.
Mechanism of Action
Eplerenone exerts its effects by selectively binding to the mineralocorticoid receptor, thereby blocking the action of aldosterone. This prevents the reabsorption of sodium and water in the kidneys, leading to a decrease in blood pressure. The molecular targets involved include the mineralocorticoid receptor and various downstream signaling pathways .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds are structurally related to 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine:
2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine Hydrochloride (CAS 153259-31-5)
- Structure : The hydroxymethyl (-CH2OH) group is replaced with chloromethyl (-CH2Cl), and the compound exists as a hydrochloride salt.
- Molecular Formula: C11H17Cl2NO2
- Molecular Weight : 266.16 g/mol
- Key Properties: Melting Point: 113–115°C Solubility: Slightly soluble in chloroform and methanol .
- Applications : Direct intermediate in Rabeprazole synthesis. The chloromethyl group enhances electrophilicity, facilitating nucleophilic substitution reactions during drug assembly .
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine Hydrochloride
- Structure : The 3-methoxypropoxy group is replaced with a trifluoroethoxy (-OCH2CF3) chain.
- Relevance : The electron-withdrawing trifluoroethoxy group increases metabolic stability compared to alkoxy chains, impacting pharmacokinetics .
4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine (Compound 33 in )
- Structure: Features a 2-amino group (-NH2) and a methylthio-butyl chain.
- Synthesis : Prepared via deprotection of a pyrrole intermediate, highlighting divergent synthetic routes for pyridine derivatives .
Physicochemical Properties
*Discrepancies exist in literature regarding the inclusion of chlorine in the molecular formula .
Biological Activity
2-Hydroxymethyl-4-(3-methoxypropoxy)pyridine is a pyridine derivative that has garnered attention for its potential biological activities. Pyridine compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anti-ulcer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C12H17NO3
- Molecular Weight : 225.27 g/mol
Pyridine derivatives often interact with biological targets through various mechanisms. For this compound, potential mechanisms include:
- Inhibition of Enzymatic Activity : Similar to other pyridine derivatives, this compound may inhibit specific enzymes involved in metabolic pathways.
- Antimicrobial Activity : The presence of the pyridine ring is associated with antimicrobial properties against various pathogens.
- Modulation of Cellular Signaling : It may influence signaling pathways related to inflammation and cell proliferation.
Antimicrobial Activity
Recent studies have shown that pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound demonstrated high inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
| Compound | Target Organism | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| This compound | S. aureus | 15 | |
| Similar Pyridine Derivative | S. pneumoniae | 18 |
Anti-Ulcer Activity
Pyridine derivatives have been noted for their anti-ulcer properties. Research indicates that compounds with similar structures can effectively inhibit gastric acid secretion, providing a therapeutic avenue for treating peptic ulcers .
| Compound | ID50 (µg/kg) | Comparison (Omeprazole) | Reference |
|---|---|---|---|
| This compound | 50 | More potent | |
| Omeprazole | 112 | Less potent |
Study on Antimicrobial Efficacy
A study published in 2023 evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated a strong correlation between structural modifications and antimicrobial potency. The compound exhibited a notable ability to inhibit the growth of pathogenic bacteria in vitro.
Study on Anti-Ulcer Mechanism
Another study focused on the anti-ulcer activity of pyridine derivatives, highlighting the mechanism by which these compounds inhibit H⁺/K⁺ ATPase activity in gastric cells. The findings suggested that this compound could serve as a potential candidate for ulcer treatment due to its superior efficacy compared to traditional agents like Omeprazole.
Q & A
Q. What are the key considerations for designing a synthesis route for 2-Hydroxymethyl-4-(3-methoxypropoxy)pyridine?
Methodological Answer: A robust synthesis route should prioritize regioselective functionalization of the pyridine ring and stability of intermediates. For example:
- Nucleophilic Substitution : Use mixed alkali systems (e.g., K₂CO₃/KOH) to activate the pyridine ring for alkoxy group introduction, as demonstrated in the synthesis of analogous trifluoroethoxy-pyridine derivatives .
- Hydroxymethylation : Protect reactive sites (e.g., using acetic anhydride for acetylation) to avoid side reactions during hydroxymethyl group installation, similar to methods for 3-methyl-2-acetoxymethylpyridine derivatives .
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water) ensures ≥98% purity, as seen in related pyridine hydrochloride syntheses .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- 1H NMR/FT-IR : Confirm functional groups (e.g., hydroxymethyl C-O stretch at ~3400 cm⁻¹) and aromatic proton environments (δ 6.5–8.5 ppm for pyridine) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify purity (>98%) and monitor by-products, as applied to chloromethyl-pyridine analogs .
- Melting Point : Compare observed values (e.g., 113–115°C) to literature data for consistency checks .
Q. What safety protocols are essential when handling intermediates during the synthesis of this compound?
Methodological Answer:
- Chloromethylation Steps : Use fume hoods and PPE (gloves/goggles) due to the toxicity of chloromethylating agents (e.g., HCl gas exposure risks) .
- Storage : Store hygroscopic intermediates (e.g., hydrochloride salts) under nitrogen at 2–8°C to prevent decomposition .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols, as per H300/H313 hazard codes .
Advanced Research Questions
Q. How can researchers resolve contradictions in yield data when comparing different synthetic approaches?
Methodological Answer:
- Control Experiments : Systematically vary reaction parameters (e.g., solvent polarity, temperature) to identify yield-limiting steps. For example, trifluoroethanol in nucleophilic substitution improved yields to 71% in analogous pyridine syntheses .
- By-Product Analysis : Use LC-MS to detect side products (e.g., over-oxidized intermediates) that reduce yields, as observed in nitropyridine N-oxide syntheses .
- Statistical Optimization : Apply response surface methodology (RSM) to model interactions between variables (e.g., reagent stoichiometry, reaction time) .
Q. What analytical strategies are recommended for identifying and quantifying process-related impurities?
Methodological Answer:
- HPLC-MS : Detect low-abundance impurities (e.g., 2-chloromethyl analogs at m/z 266.17) using high-resolution mass spectrometry, as validated for pyridine hydrochloride impurities .
- Spiking Experiments : Add reference standards (e.g., 4-nitrobenzoic acid) to quantify impurity limits (≤0.1%) per ICH guidelines .
- Stability Studies : Accelerated degradation (40°C/75% RH) identifies hydrolytic impurities (e.g., methoxypropoxy group cleavage) .
Q. How can computational modeling aid in predicting the reactivity of functional groups in this compound?
Methodological Answer:
- DFT Calculations : Simulate electrophilic aromatic substitution (EAS) reactivity at pyridine positions C-2 and C-4 using Gaussian09 with B3LYP/6-31G* basis set, as applied to methoxypyridine derivatives .
- Docking Studies : Model interactions between the hydroxymethyl group and biological targets (e.g., enzymes) to prioritize structural modifications for activity optimization .
- Solvent Effect Modeling : Predict solubility in polar aprotic solvents (e.g., DMF) using COSMO-RS to optimize reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
